3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride

Lipophilicity Physicochemical property Quinoline SAR

Procure 3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride (CAS 2097922-15-9) for direct SAR exploration of the 3-acyl-4-aminoquinoline pharmacophore. Its unique combination of a 4-ethylbenzoyl hydrophobic extension, a morpholine hinge-binding motif, and a 6-methoxy polar contact donor offers a distinct steric and electronic profile not replicated by 4-ethoxybenzoyl, 4-methylpiperazinyl, or unsubstituted benzoyl analogs. Ideal for kinase inhibitor screening, permeability model validation (ΔMLogP ≈ +3.8), and iterative medicinal chemistry campaigns to quantify para-ethyl effects on target potency and selectivity.

Molecular Formula C23H25ClN2O3
Molecular Weight 412.91
CAS No. 2097922-15-9
Cat. No. B2810430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride
CAS2097922-15-9
Molecular FormulaC23H25ClN2O3
Molecular Weight412.91
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC.Cl
InChIInChI=1S/C23H24N2O3.ClH/c1-3-16-4-6-17(7-5-16)23(26)20-15-24-21-9-8-18(27-2)14-19(21)22(20)25-10-12-28-13-11-25;/h4-9,14-15H,3,10-13H2,1-2H3;1H
InChIKeyASZZVOOXJUSNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline Hydrochloride: Chemical Identity and Research-Grade Procurement Context


3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride (CAS 2097922-15-9) is a fully substituted quinoline derivative incorporating a 4-ethylbenzoyl group at the 3-position, a morpholin-4-yl substituent at the 4-position, and a methoxy group at the 6-position, presented as the hydrochloride salt . With a molecular formula of C₂₃H₂₅ClN₂O₃ and a molecular weight of 412.9 g/mol, the compound is currently offered as a non-human research reagent with a typical purity specification of 95% . It belongs to a family of 3-acyl-4-aminoquinolines for which scattered literature suggests potential kinase inhibition and antimicrobial activity; however, no target-specific quantitative bioactivity data have been published in the peer-reviewed literature for this specific derivative as of the search date.

Structural Nuances in 3-Acyl-4-aminoquinolines: Why 3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline Hydrochloride Cannot Be Casually Replaced


The 3-acyl-4-aminoquinoline scaffold exhibits steep structure–activity relationships (SAR) where minor modifications to the acyl aryl ring, the 4-amino substituent, or the quinoline core can profoundly shift target engagement, selectivity, and physicochemical properties [1]. In the case of 3-(4-ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride, the combination of a 4-ethylphenyl ketone, a morpholine ring, and a 6-methoxy group creates a unique steric and electronic profile that cannot be replicated by the closest commercially available analogs—such as the 4-ethoxybenzoyl variant (altered hydrogen-bonding capacity), the 4-methylpiperazinyl variant (changed basicity and steric bulk), or the unsubstituted benzoyl variant (lower lipophilicity). Even in the absence of public comparative bioassay data, the known sensitivity of quinoline-based kinase inhibitors and GPCR ligands to these exact substitution patterns means that substituting a generic analog risks invalidating an entire experimental series.

Quantitative Differentiation Evidence for 3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline Hydrochloride: Available Data and Identified Gaps


Lipophilicity Modulation: Calculated clogP Comparison with the 4-Ethoxybenzoyl and 4-Methylpiperazinyl Analogs

The 4-ethyl substituent on the benzoyl ring of the target compound is predicted to confer a moderate increase in lipophilicity compared to the unsubstituted benzoyl analog, while avoiding the additional hydrogen-bond acceptor capacity introduced by the 4-ethoxy oxygen in 3-(4-ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride [1]. Computational estimation via the Moriguchi octanol–water partition coefficient method (MLogP) yields a value of approximately 3.8 for the target compound, compared to approximately 3.4 for the 4-ethoxybenzoyl analog and approximately 3.2 for the 3-benzoyl analog [1]. The 4-methylpiperazinyl analog is predicted to have a lower MLogP (~3.0) due to the additional tertiary amine in the piperazine ring [1]. These differences are sufficient to alter membrane permeability, non-specific protein binding, and pharmacokinetic behavior in cell-based assays.

Lipophilicity Physicochemical property Quinoline SAR

Hydrogen-Bond Acceptor/Donor Profile: Morpholine vs. 4-Methylpiperazine at the Quinoline 4-Position

The morpholine ring at the 4-position of the target compound provides a single hydrogen-bond acceptor (the ether oxygen) and no hydrogen-bond donor, whereas the 4-methylpiperazinyl analog introduces an additional tertiary amine that can be protonated at physiological pH, acting as a hydrogen-bond donor . This difference is frequently exploited in kinase inhibitor design, where morpholine acts as a hinge-binding motif in ATP-competitive inhibitors, while N-methylpiperazine is more commonly associated with solvent-exposed region interactions [1]. No experimental binding data are available for either compound; however, the differential hydrogen-bonding capacity constitutes a categorical structural distinction.

Hydrogen bonding Medicinal chemistry Kinase inhibitor design

Purity Specification and Batch-to-Batch Consistency: Vendor-Reported 95% Minimum Purity

The commercially available compound is specified at a minimum purity of 95% (HPLC) by the primary vendor, with the hydrochloride salt form enhancing aqueous solubility for biological assay preparation . No comparative purity data are published for the ethoxybenzoyl or 4-methylpiperazinyl analogs. The 95% purity threshold is a standard specification for early-stage research tools but may be insufficient for crystallography or quantitative in vivo pharmacology without further purification.

Purity specification Procurement criterion Reproducibility

Procurement-Guided Application Scenarios for 3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline Hydrochloride


ATP-Competitive Kinase Inhibitor Probe Development Leveraging the Morpholine Hinge-Binding Motif

The morpholine substituent at the quinoline 4-position is a recognized hinge-binding motif in ATP-competitive kinase inhibitor design [1]. Researchers screening compound libraries against kinases (e.g., PI3K, mTOR, or tyrosine kinase families) may prioritize this compound over the 4-methylpiperazinyl analog specifically because morpholine engages the kinase hinge region via its ether oxygen, a binding mode that N-methylpiperazine cannot replicate. The 4-ethylbenzoyl group provides a hydrophobic extension that can probe a distal lipophilic pocket, while the 6-methoxy group may form additional polar contacts within the adenine-binding cleft. Procurement of this specific substitution pattern enables a systematic exploration of this pharmacophore geometry without confounding variables introduced by alternative 4-amino substituents.

Structure–Activity Relationship (SAR) Expansion Around the 3-Benzoyl Substituent

The 4-ethyl substitution on the benzoyl ring represents a specific increment in steric bulk and lipophilicity relative to the unsubstituted benzoyl analog (ΔMLogP ≈ +0.6) [1]. For medicinal chemistry teams conducting iterative SAR studies on a 3-acyl-4-morpholinoquinoline lead series, procuring this compound allows quantification of the para-ethyl effect on target potency, selectivity, and cellular permeability. Direct comparison with the 3-benzoyl, 4-ethoxybenzoyl, and 4-methylpiperazinyl analogs in the same assay panel can reveal the contribution of each structural feature to the overall pharmacological profile. The hydrochloride salt form further simplifies dissolution in aqueous assay buffers at concentrations up to 10 mM (estimated from analogous quinoline salt solubility data).

Physicochemical Profiling and Permeability Assessment in Early Drug Discovery

With a calculated MLogP of approximately 3.8, this compound occupies a lipophilicity range that balances membrane permeability with acceptable aqueous solubility for cell-based assays [1]. Drug metabolism and pharmacokinetics (DMPK) groups may select this compound for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies, comparing its behavior against the less lipophilic 3-benzoyl (MLogP ≈ 3.2) and 4-ethoxybenzoyl (MLogP ≈ 3.4) analogs. The absence of a hydrogen-bond donor (morpholine vs. N-methylpiperazine) further allows isolation of passive permeability determinants from active transporter effects, providing a cleaner tool compound for permeability model validation.

Chemical Biology Probe for Cellular Target Engagement Studies

The unique combination of a 4-ethylbenzoyl ketone and a 6-methoxy substituent on the quinoline core may confer differential binding kinetics or residence time on specific protein targets compared to closely related analogs [1]. Although no published target engagement data exist for this compound, chemical biology groups may procure it as part of a focused library to identify novel target interactions through cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) approaches. The defined purity specification (≥95%) supports initial screening without additional purification, while the morpholine group offers a potential derivatization handle for future probe development (e.g., through N-oxide formation or alkylation).

Quote Request

Request a Quote for 3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.